N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Description
N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4S/c26-23-14-8-7-13-22(23)19-30-16-15-24(28-30)27-25(31)29(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGJUWTIZZTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under an inert atmosphere. The reaction conditions may include refluxing in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as enzyme inhibition or antimicrobial properties, making it a potential candidate for drug development.
Medicine: Its potential pharmacological activities can be explored for therapeutic applications, including anticancer, antiviral, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, while the pyrazole and fluorobenzyl groups can interact with hydrophobic or aromatic regions of the target molecules. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
- N,N-dibenzyl-N’-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Uniqueness
N,N-dibenzyl-N’-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the specific positioning of the fluorobenzyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
